molecular formula C16H12BrFO3 B1327992 4-Bromo-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone CAS No. 898760-34-4

4-Bromo-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Cat. No.: B1327992
CAS No.: 898760-34-4
M. Wt: 351.17 g/mol
InChI Key: IVZFMAMVXZEGAQ-UHFFFAOYSA-N
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Description

4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is an organic compound with the molecular formula C16H12BrFO3 It is a derivative of benzophenone, featuring bromine, fluorine, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzophenone ring.

    Dioxolane Ring Formation: The formation of the dioxolane ring through a cyclization reaction.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Cyclization: The dioxolane ring can be involved in cyclization reactions, forming more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential biological activity and use in drug development.

    Chemical Biology: Used in studies to understand the interactions of small molecules with biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

    4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone: Similar structure but lacks the fluorine atom.

    4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone: Similar structure with the fluorine atom in a different position.

Uniqueness: 4-Bromo-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is unique due to the specific positioning of the bromine, fluorine, and dioxolane ring, which can influence its reactivity and potential applications. The presence of both bromine and fluorine atoms can enhance its chemical versatility compared to similar compounds.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZFMAMVXZEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645120
Record name (4-Bromo-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-34-4
Record name Methanone, (4-bromo-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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